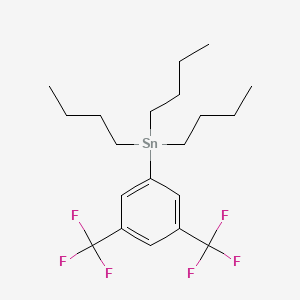

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with two trifluoromethyl groups and a tributyl-stannane group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with tributyltin chloride in the presence of a suitable catalyst, such as a palladium or nickel complex. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 3,5-bis(trifluoromethyl)phenyl tributyl-tin oxide.

Reduction: Reduction reactions can lead to the formation of 3,5-bis(trifluoromethyl)phenyl tributyl-tin hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tributyl-stannane group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, alcohols, and amines can be used, often in the presence of a catalyst.

Major Products Formed:

Oxidation Products: Derivatives such as oxides and hydroxides.

Reduction Products: Hydrides and other reduced forms.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its trifluoromethyl groups enhance the reactivity and stability of intermediates.

Case Study: Synthesis of Pyrazole Derivatives

A study demonstrated that derivatives of this compound exhibited potent antimicrobial properties. The synthesized 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives were tested against drug-resistant bacteria, showing minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus strains, including MRSA .

Catalysis

The compound is also utilized in catalysis, particularly in the development of organocatalysts. Its unique structure allows it to stabilize transition states effectively.

Case Study: Thiourea-Based Catalysts

Research highlighted the use of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a catalyst in various organic transformations. This thiourea derivative has been recognized for its ability to activate substrates through hydrogen bonding, facilitating reactions that would otherwise be challenging .

Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmaceutical candidates has been shown to improve pharmacokinetic properties and biological activity.

Case Study: Antimicrobial Activity

In a study focusing on antimicrobial agents, compounds featuring the 3,5-bis(trifluoromethyl)phenyl motif were synthesized and tested for their efficacy against various bacterial strains. The results indicated that these compounds could serve as potential leads in drug development aimed at combating resistant bacterial infections .

Environmental Applications

Research has indicated potential applications in environmental chemistry, particularly in the removal of contaminants from water.

Case Study: Removal of Acetochlor

A study explored the rapid removal of acetochlor from environmental water using Cr-MIL-101 sorbent modified with 3,5-bis(trifluoromethyl)phenyl isocyanate. This modification significantly enhanced the sorbent's efficiency in capturing pollutants .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing complex molecules | Effective in creating antimicrobial pyrazole derivatives |

| Catalysis | Development of organocatalysts | Facilitates reactions via hydrogen bonding |

| Medicinal Chemistry | Improves pharmacokinetic properties in drug candidates | Potent against drug-resistant bacteria |

| Environmental Chemistry | Used for contaminant removal from water | Enhanced efficiency in removing acetochlor |

Mecanismo De Acción

The mechanism by which 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's stability and reactivity, while the tributyl-stannane group facilitates its participation in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as catalysis in organic synthesis or interaction with biological molecules in pharmaceutical research.

Comparación Con Compuestos Similares

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane is unique due to its specific combination of trifluoromethyl and tributyl-stannane groups. Similar compounds include:

3,5-Bis(trifluoromethyl)phenyl isothiocyanate: This compound has an isothiocyanate group instead of the tributyl-stannane group.

3,5-Bis(trifluoromethyl)benzoic acid: This compound features a carboxylic acid group instead of the tributyl-stannane group.

3,5-Bis(trifluoromethyl)acetophenone: This compound contains an acetophenone group instead of the tributyl-stannane group.

These compounds differ in their functional groups and, consequently, their reactivity and applications. This compound stands out due to its unique combination of properties, making it valuable in specific chemical and pharmaceutical contexts.

Actividad Biológica

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane (CAS No. 717918-62-2) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with two trifluoromethyl groups and a tributylstannane moiety. The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The tributylstannane group can act as a ligand for certain enzymes or receptors, modulating their activity. Additionally, the trifluoromethyl groups can influence the compound's reactivity and binding affinity to biological targets.

Inhibition of Enzymatic Activity

One notable study evaluated the inhibitory effects of derivatives containing the 3,5-bis-trifluoromethyl-phenyl moiety on steroid 5α-reductase type 1 (SRD5A1). The compound N-[3,5-bis(trifluoromethyl)phenyl]amide demonstrated significant inhibition of dihydrotestosterone (DHT) production in a HaCaT cell-based assay. At a concentration of 1 µM, it inhibited DHT production by up to 46% while maintaining high cell viability (88%) .

Anticancer Properties

Research has indicated that related compounds exhibit anticancer properties by regulating pathways associated with tumor growth. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide was shown to inhibit liver cancer cell proliferation in vitro and in vivo by activating HNF 4α and inhibiting the STAT3 pathway . This suggests that compounds with similar structures could also exhibit anticancer activity.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-[3,5-bis(trifluoromethyl)phenyl]amide | Chemical Structure | Inhibits SRD5A1 activity; reduces DHT production |

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide | Chemical Structure | Anticancer effects via HNF 4α modulation |

Case Studies

- Inhibition of DHT Production : In vitro studies showed that N-[3,5-bis(trifluoromethyl)phenyl]amide significantly inhibited DHT production at sub-cytotoxic concentrations (IC50 = 1.44 ± 0.13 µM), indicating its potential therapeutic application in conditions like androgenetic alopecia .

- Anticancer Activity : A study on liver cancer cells demonstrated that treatment with a derivative of 3,5-bis-trifluoromethyl-phenyl resulted in reduced cell growth and increased apoptosis through modulation of key regulatory pathways .

Propiedades

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-tributylstannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6.3C4H9.Sn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQVEDACORHDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30F6Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.